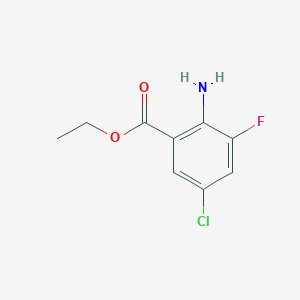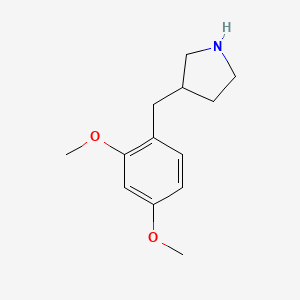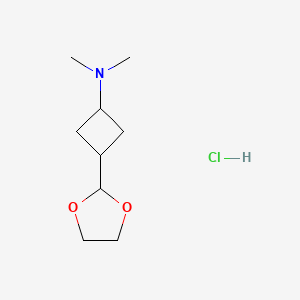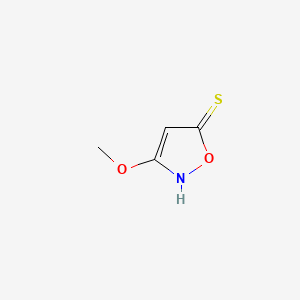
3-Methoxyisoxazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1,2-oxazole-5-thiol is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the methoxy group and thiol group in the molecule makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1,2-oxazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-methoxy-2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of 3-methoxy-1,2-oxazole-5-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-methoxy-1,2-oxazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted oxazole derivatives .
科学的研究の応用
3-methoxy-1,2-oxazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-methoxy-1,2-oxazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. The oxazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes . The compound’s ability to undergo redox reactions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole.
Isoxazole: Contains an oxygen atom in place of the sulfur atom in thiazole.
Uniqueness
3-methoxy-1,2-oxazole-5-thiol is unique due to the presence of both methoxy and thiol groups, which confer specific reactivity and biological activities. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .
特性
分子式 |
C4H5NO2S |
|---|---|
分子量 |
131.16 g/mol |
IUPAC名 |
3-methoxy-2H-1,2-oxazole-5-thione |
InChI |
InChI=1S/C4H5NO2S/c1-6-3-2-4(8)7-5-3/h2,5H,1H3 |
InChIキー |
ISBDZHNLFLSGOO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=S)ON1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


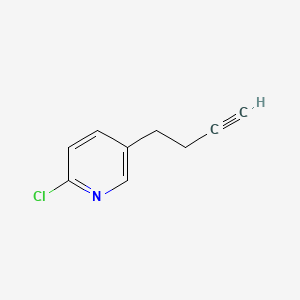
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
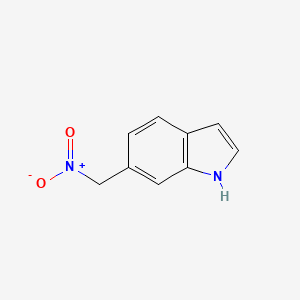

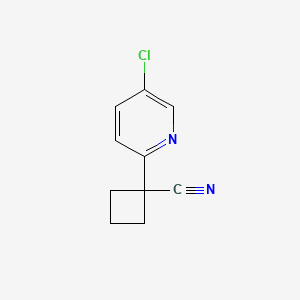
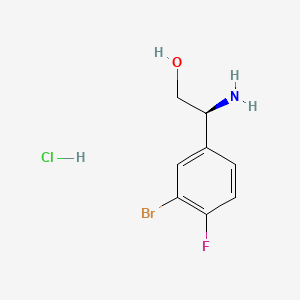
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
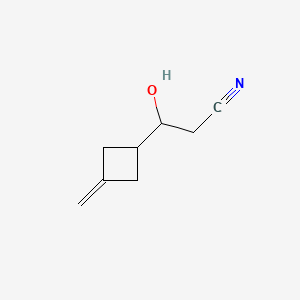
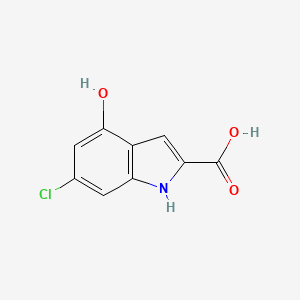
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
